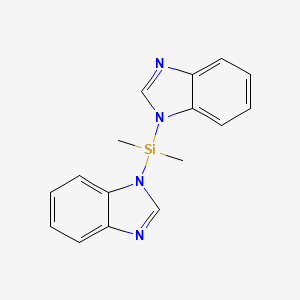

Bis(benzimidazol-1-yl)dimethylsilane

Description

Contextualization within Organosilicon Chemistry and Ligand Design

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a rapidly expanding field. Silicon's distinct properties, such as its larger atomic size and lower electronegativity compared to carbon, allow for the creation of novel molecular structures with unique reactivity. nih.govrsc.org Bis(benzimidazol-1-yl)dimethylsilane is a prime example of such a compound, serving as a versatile building block in the design of new ligands. Ligands are molecules that bind to metal centers, and the design of new ligands is crucial for the development of advanced catalysts and functional materials. The dimethylsilyl group in this compound provides a flexible and stable backbone, while the benzimidazole (B57391) units offer sites for metal coordination. cymitquimica.com

Significance of Benzimidazole Scaffolds in Coordination Chemistry and Materials Science

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a key component of many biologically active molecules and has found extensive use in coordination chemistry. mdpi.com Its ability to coordinate with a wide range of metal ions has led to the development of complexes with interesting photophysical, catalytic, and biological properties. mdpi.comnih.govmdpi.comnih.gov In materials science, benzimidazole-containing polymers are known for their high thermal stability and mechanical strength. The incorporation of two benzimidazole units in this compound enhances its potential as a multidentate ligand, capable of forming stable complexes with various metal centers. nih.gov

Overview of Silicon-Nitrogen Hybrid Ligands and Their Unique Reactivity

Silicon-nitrogen (Si-N) bonds are a cornerstone of many chemical processes, and ligands containing these bonds exhibit a unique blend of properties derived from both elements. acs.orgnih.gov The Si-N bond is generally more labile than a carbon-nitrogen (C-N) bond, which can be advantageous in catalytic applications where ligand dissociation and association are key steps. enigmatic-consulting.com Silicon-nitrogen hybrid ligands, such as this compound, combine the structural stability of the organosilicon framework with the coordinating ability of the nitrogen-containing heterocycles. This synergy can lead to novel reactivity and the stabilization of unusual oxidation states in metal complexes. mdpi.com

Current Research Landscape and Emerging Trends for Tetrahedrally Silicon-Based Ligands

Recent research in organosilicon chemistry has focused on the development of new silicon-based ligands with well-defined three-dimensional structures. acs.org Tetrahedral silicon centers, like the one in this compound, provide a rigid and predictable geometry for coordinating to metal ions. tum.de There is a growing interest in exploring the potential of these ligands in catalysis, including small molecule activation and polymerization reactions. tum.de The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the silicon atom and the benzimidazole rings opens up a vast chemical space for the design of next-generation catalysts and functional materials. nih.govmdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Bis(1-Imidazolyl)Dimethylsilane | 179611-74-6 | C8H12N4Si | 192.29 | Contains two imidazole rings bonded to a dimethylsilane (B7800572) moiety. cymitquimica.com |

| 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | C10H18Si2 | 194.42 | An organosilicon compound used in the synthesis of polymers. chemicalbook.com |

| 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene | Not Available | C30H50N4O4 | 546.74 | A complex molecule with multiple functional groups. nih.gov |

| 15-(1-benzyl-1H-imidazol-5-yl)-9,10-dimethoxy-12,13-dihydro-7aH,15H-naphto[1′,2′:5,6] mdpi.comnih.govoxazino[2,3-a]isoquinoline | Not Available | C32H29N3O3 | 503.59 | A complex heterocyclic compound with a benzyl-imidazole moiety. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

bis(benzimidazol-1-yl)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4Si/c1-21(2,19-11-17-13-7-3-5-9-15(13)19)20-12-18-14-8-4-6-10-16(14)20/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCZJGLYXCEHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(N1C=NC2=CC=CC=C21)N3C=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Benzimidazol 1 Yl Dimethylsilane and Derivatives

Direct Synthesis Approaches and Optimization Strategies

The most direct and commonly employed method for the synthesis of Bis(benzimidazol-1-yl)dimethylsilane involves the reaction of benzimidazole (B57391) with dichlorodimethylsilane (B41323). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.

General Reaction Scheme:

2 C₇H₆N₂ + (CH₃)₂SiCl₂ → C₁₆H₁₆N₄Si + 2 HCl

The optimization of this synthesis is crucial for achieving high yields and purity. Key parameters that are often investigated include the choice of solvent, the type of base used, the reaction temperature, and the presence of any catalysts. While specific optimization studies for this compound are not extensively documented in publicly available literature, general principles for N-silylation reactions of heterocycles can be applied. For instance, aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or dimethylformamide (DMF) are often preferred to avoid side reactions with the chlorosilane. The choice of base can range from tertiary amines, like triethylamine, to stronger bases like sodium hydride, depending on the reactivity of the starting materials.

Optimization of reaction conditions is a critical aspect of synthesizing benzimidazole derivatives. Studies on related compounds have shown that parameters such as the catalyst, solvent, and temperature play a significant role in the reaction outcome. For instance, the use of erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) as a catalyst has been shown to selectively produce double-condensation products in the synthesis of other benzimidazole derivatives. nih.govbeilstein-journals.org While this specific catalyst has not been reported for the synthesis of this compound, it highlights the potential for catalytic approaches to improve selectivity and yield. The reaction temperature is another crucial factor, with studies on similar syntheses showing that optimal temperatures can significantly increase the yield of the desired product. mdpi.com

A general approach for the synthesis of bis-benzimidazoles involves the condensation of o-phenylenediamines with dicarboxylic acids under various conditions, including solvent-free methods. researchgate.net The synthesis of 1,2-disubstituted benzimidazoles has been achieved with high efficiency using p-toluenesulfonic acid under grinding and solvent-free conditions, highlighting the move towards more environmentally friendly methods. nih.gov

The following interactive table summarizes potential optimization parameters based on the synthesis of analogous compounds.

| Parameter | Options | Potential Outcome on this compound Synthesis |

| Solvent | Toluene, Acetonitrile, DMF, Methanol, Ethanol, Water, Solvent-free | Affects solubility of reactants, reaction rate, and side product formation. Aprotic solvents are generally preferred. |

| Catalyst | None, Lewis Acids (e.g., ZnCl₂, Er(OTf)₃), Brønsted Acids (e.g., p-TsOH), Phase Transfer Catalysts | Can increase reaction rate and selectivity. The choice of catalyst can influence the formation of mono- versus di-substituted products. |

| Base | Triethylamine, Pyridine, Sodium Carbonate, Potassium Carbonate, Sodium Hydride | Neutralizes HCl byproduct, driving the reaction to completion. The strength and solubility of the base are important considerations. |

| Temperature | Room Temperature, Reflux, Microwave Irradiation | Influences reaction kinetics. Higher temperatures can increase the rate but may also lead to decomposition or side reactions. |

Mechanistic Considerations in Silicon-Nitrogen Bond Formation

The formation of the silicon-nitrogen (Si-N) bond in this compound proceeds through a nucleophilic substitution reaction. The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic silicon atom of the dichlorodimethylsilane.

The reaction mechanism can be described in two main steps:

First Substitution: A molecule of benzimidazole reacts with dichlorodimethylsilane, displacing one chloride ion to form the intermediate, (benzimidazol-1-yl)chlorodimethylsilane.

Second Substitution: A second molecule of benzimidazole reacts with the intermediate, displacing the remaining chloride ion to form the final product, this compound.

The presence of a base is crucial in this process. It deprotonates the benzimidazole, increasing its nucleophilicity and facilitating the attack on the silicon center. Alternatively, the base can scavenge the HCl produced, shifting the equilibrium towards the product side.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including benzimidazoles. researchgate.net These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

For the synthesis of this compound, several green chemistry strategies could be envisioned:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green synthesis. jsynthchem.com The synthesis of some benzimidazole derivatives has been successfully carried out in aqueous media. researchgate.net

Catalytic Approaches: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste. nih.govresearchgate.net For instance, solid acid catalysts or metal-organic frameworks could potentially be employed.

Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and energy consumption compared to conventional heating methods. youtube.com This technique has been successfully applied to the synthesis of various benzimidazole derivatives. youtube.com

Solvent-Free Reactions: Performing the reaction without a solvent, for example by grinding the reactants together, can eliminate solvent waste entirely. researchgate.netnih.gov

The development of sustainable synthesis routes for organosilicon compounds is an active area of research, with a focus on direct synthesis methods that are more atom-economical and generate less waste. nih.gov

Derivatization Strategies for Structural Modification and Functionalization

Once this compound is synthesized, the benzimidazole rings offer sites for further structural modification and functionalization. These modifications can be used to tune the electronic and steric properties of the molecule for various applications.

Common derivatization strategies for the benzimidazole core include:

N-Alkylation/Arylation: The nitrogen atoms of the benzimidazole rings can be further alkylated or arylated to introduce different substituents. This can be achieved by reacting the compound with alkyl or aryl halides in the presence of a base. mdpi.com

Electrophilic Aromatic Substitution: The benzene (B151609) part of the benzimidazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of various functional groups.

Modification of Substituents: If the starting benzimidazole already contains functional groups, these can be further modified. For example, a nitro group can be reduced to an amino group, which can then be used in a variety of subsequent reactions.

These derivatization strategies allow for the creation of a library of this compound derivatives with diverse properties.

Purity Assessment and Isolation Techniques for Research-Grade Compounds

Obtaining research-grade this compound requires effective purification and rigorous purity assessment.

Isolation Techniques:

Filtration: After the reaction, the solid product can often be isolated by filtration, especially if it precipitates out of the reaction mixture.

Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture, particularly if the product is soluble in an organic solvent and the byproducts are water-soluble.

Column Chromatography: This is a powerful technique for purifying organic compounds. For this compound, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) can be used as the mobile phase to elute the compound. researchgate.net

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution.

Purity Assessment: The purity of the synthesized compound is typically assessed using a combination of spectroscopic and chromatographic techniques:

Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the compound and assessing its purity. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide a unique fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. For this compound, the presence of the Si-N bond and the characteristic vibrations of the benzimidazole ring can be observed.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also be used to determine its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (¹H, ¹³C, ²⁹Si NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Bis(benzimidazol-1-yl)dimethylsilane in solution. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) rings and the methyl protons attached to the silicon atom. The aromatic region would likely display complex multiplets due to the coupling between adjacent protons on the benzene (B151609) ring. rsc.orgarabjchem.org The methyl protons on the dimethylsilyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound is anticipated to show several signals in the aromatic region, corresponding to the different carbon atoms of the benzimidazole moiety. arabjchem.orgmdpi.com The carbon atom at position 2 of the benzimidazole ring (N-C-N) is typically observed at a characteristic downfield shift. arabjchem.org The methyl carbons of the dimethylsilyl group will give rise to a signal in the aliphatic region. rsc.org

²⁹Si NMR Spectroscopy: Silicon-29 NMR spectroscopy is particularly valuable for organosilicon compounds as it directly probes the silicon nucleus. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of the silicon atom. The chemical shift of this signal provides information about the coordination environment of the silicon. rsc.orgresearchgate.netresearchgate.net The chemical shift for a tetracoordinate silicon atom bonded to two nitrogen atoms and two methyl groups would be characteristic.

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | ²⁹Si NMR (ppm) |

| Si-CH ₃ | ~0.4 - 0.6 (s) | ~(-2) - 2 (q) | \multirow{2}{*}{~(-5) - (-15)} |

| Benzimidazole Aromatic H | ~7.2 - 8.0 (m) | - | |

| Benzimidazole C2 | - | ~140 - 145 | |

| Benzimidazole Aromatic C | - | ~110 - 145 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. 's' denotes singlet, 'q' denotes quartet, and 'm' denotes multiplet.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchgate.net

Molecular Formula Validation: High-resolution mass spectrometry (HRMS) would be employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). This allows for the validation of the molecular formula of this compound (C₁₆H₁₆N₄Si).

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. researchgate.netnih.govsapub.orgnih.gov The fragmentation pattern provides valuable information about the compound's structure. Common fragmentation pathways for benzimidazole derivatives involve the cleavage of the imidazole (B134444) ring and the loss of small molecules like HCN. researchgate.net For this compound, characteristic fragments would likely arise from the loss of a methyl group from the silicon atom, cleavage of the Si-N bond, and fragmentation of the benzimidazole rings.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure |

| [M]⁺˙ | C₁₆H₁₆N₄Si⁺˙ |

| [M-CH₃]⁺ | [C₁₅H₁₃N₄Si]⁺ |

| [M-C₇H₅N₂]⁺ | [C₉H₁₁N₂Si]⁺ |

| [C₇H₅N₂]⁺ | Benzimidazolyl cation |

| [Si(CH₃)₂]⁺˙ | Dimethylsilyl radical cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. researchgate.netmdpi.com

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include C-H stretching from the aromatic and methyl groups, C=N and C=C stretching vibrations from the benzimidazole rings, and Si-C stretching vibrations. The absence of an N-H stretching band would confirm the substitution at the N-1 position of the benzimidazole ring. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the benzimidazole rings and the Si-C bonds are expected to be particularly active in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

| Aromatic C-H Stretch | ~3000 - 3100 | ~3000 - 3100 |

| Aliphatic C-H Stretch | ~2900 - 3000 | ~2900 - 3000 |

| C=N Stretch | ~1610 - 1640 | ~1610 - 1640 |

| C=C Stretch (Aromatic) | ~1450 - 1600 | ~1450 - 1600 |

| Si-C Stretch | ~700 - 850 | ~700 - 850 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule and provides information about its optical properties. researchgate.netmdpi.comuvic.caresearchgate.net The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, is expected to show absorption bands in the ultraviolet region. These absorptions are attributed to π → π* transitions within the benzimidazole rings. lew.ro The position and intensity of these bands can be influenced by the solvent polarity and the conformation of the molecule. The electronic coupling between the two benzimidazole rings through the dimethylsilyl bridge might also affect the electronic spectrum. mdpi.com

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound

| Solvent | λmax (nm) | Transition |

| Ethanol | ~245, ~275, ~282 | π → π |

| Dichloromethane | ~250, ~280, ~288 | π → π |

Note: Predicted values are based on typical absorptions of benzimidazole derivatives.

Coordination Chemistry of Bis Benzimidazol 1 Yl Dimethylsilane As a Ligand

Chelation Behavior with Transition Metal Ions (e.g., Ag(I), Zn(II), Co(II), Ni(II), Cu(II), Ru(II), Pd(II))

Bis(benzimidazol-1-yl)dimethylsilane functions as a classic bidentate chelating ligand, utilizing the lone pair of electrons on the pyridine-type nitrogen atom of each benzimidazole (B57391) ring to form coordinate bonds with a central metal ion. This N,N'-donation results in the formation of a stable chelate ring, the size and conformation of which are dictated by the Si-centered bridge. The ligand readily complexes with a variety of transition metals.

Ag(I): Silver(I) complexes with bis(benzimidazole) ligands are well-documented. Typically, Ag(I) coordinates to two nitrogen atoms from two separate ligands to form linear or binuclear structures. mdpi.com

Zn(II): Zinc(II), having a d¹⁰ electronic configuration, exhibits flexible coordination preferences, commonly resulting in tetrahedral geometries. It readily coordinates with two nitrogen atoms from the ligand and two other donors, often halide ions, to form neutral complexes like [Zn(ligand)Cl₂]. nih.govnih.gov

Co(II), Ni(II), and Cu(II): First-row transition metals such as Co(II), Ni(II), and Cu(II) form a range of complexes with bis(benzimidazole) ligands. rsc.orgrsc.org The specific coordination environment is influenced by the metal's preferred geometry, the anions present, and solvent molecules. For instance, Co(II) often adopts a tetrahedral geometry, while Ni(II) can be found in both square-planar and octahedral environments. rsc.orgnih.govnus.edu.sg

Ru(II) and Pd(II): Second and third-row transition metals also form stable complexes. Ruthenium(II) complexes, often with polypyridyl co-ligands, typically exhibit an octahedral geometry and are studied for their photochemical and catalytic properties. researchgate.netrsc.orgrsc.org Palladium(II) has a strong preference for a square-planar geometry, forming complexes such as [Pd(ligand)Cl₂]. mdpi.comnih.gov

Coordination Modes and Geometries of Metal Complexes

The primary coordination mode of this compound is as a bidentate N,N'-chelating agent, forming a macrometallocycle with the metal ion. rsc.org However, it can also act as a bridging ligand, linking two metal centers to form dinuclear or polynuclear structures, a behavior facilitated by the flexibility of the dimethylsilane (B7800572) spacer. mdpi.comnih.gov

The conformational freedom of the Si-C bonds allows the ligand to adopt a conformation that minimizes steric strain and satisfies the electronic requirements of the metal center. This results in a variety of coordination geometries across different metal complexes. X-ray diffraction studies on analogous bis(benzimidazole) complexes have confirmed these diverse structural possibilities. nih.govrsc.orgnih.gov

| Metal Ion | Typical Coordination Number | Common Geometry | Example Complex Type |

|---|---|---|---|

| Ag(I) | 2 | Linear | [Ag(ligand)₂]⁺ |

| Zn(II) | 4 | Tetrahedral | [Zn(ligand)Cl₂] nih.govnih.gov |

| Co(II) | 4 | Tetrahedral | [Co(ligand)Cl₂] rsc.org |

| Ni(II) | 4 or 6 | Square-Planar or Octahedral | [Ni(ligand)Cl₂], [Ni(ligand)₂]²⁺ rsc.orgnih.gov |

| Cu(II) | 4 or 5 | Distorted Square-Planar, Square-Pyramidal | [Cu(ligand)Cl₂] rsc.org |

| Ru(II) | 6 | Octahedral | [Ru(bpy)₂(ligand)]²⁺ rsc.org |

| Pd(II) | 4 | Square-Planar | [Pd(ligand)Cl₂] nih.gov |

Influence of Ligand Architecture on Metal Center Reactivity and Selectivity

The architecture of a chelating ligand is paramount in dictating the properties of the resulting metal complex. For this compound, the dimethylsilane linker is the defining structural feature.

Flexibility and Bite Angle: Unlike ligands with rigid backbones (e.g., phenylene bridges), the Si-C bonds in the dimethylsilane linker can rotate freely. This conformational flexibility allows the ligand to adjust its "bite angle" (the N-M-N angle) to suit the steric and electronic demands of different metal ions. acs.org A flexible bite angle can stabilize various coordination geometries, from the smaller angles required for tetrahedral centers to the ~90° angles ideal for octahedral or square-planar geometries. This adaptability can enhance catalytic performance by stabilizing key intermediates. acs.org

Electronic Effects: Silyl (B83357) ligands are known to be strong σ-donors, which create electron-rich metal centers. rsc.org This increased electron density on the metal can enhance its reactivity in processes like oxidative addition and can influence the redox potential of the complex.

Studies on nickel complexes with propylene-bridged bis(benzimidazolin-2-ylidenes) have shown that ligands with larger bite angles and greater steric bulk can lead to higher catalytic activity in Suzuki-Miyaura coupling reactions, partly by stabilizing the active Ni(0) species. acs.org The flexible and electron-donating nature of the dimethylsilane bridge in this compound is expected to confer similar advantages.

Synthesis and Spectroscopic Characterization of Organometallic Derivatives

The synthesis of metal complexes with this compound generally follows straightforward procedures in coordination chemistry. The most common method involves the direct reaction of the ligand with a metal salt, such as a metal(II) chloride or nitrate, in a suitable polar solvent like ethanol, methanol, or a mixture containing DMF. rsc.orgrsc.orglew.ro The resulting complex often precipitates from the solution upon formation or after a period of refluxing and can be isolated by filtration.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The coordination of the imidazole (B134444) nitrogen is typically evidenced by a shift in the stretching frequency of the C=N bond (ν(C=N)) compared to the free ligand. lew.ro The appearance of new bands in the far-infrared region (typically below 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (ν(M-N)) bonds. researchgate.net

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Ru(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation in solution. Protons on the benzimidazole rings, particularly those closest to the coordination site, typically experience a downfield shift upon complexation due to the deshielding effect of the metal ion. nih.govresearchgate.net

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about both the ligand and the metal center. High-energy bands are usually assigned to π → π* intra-ligand transitions. For d-block metals, lower energy bands corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) are often observed, which are key to understanding the electronic structure. rsc.orgresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, revealing precise bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.govresearchgate.net

| Technique | Purpose | Expected Observation for Complexation |

|---|---|---|

| FT-IR | Confirm ligand coordination | Shift in ν(C=N) band; Appearance of new ν(M-N) bands lew.ro |

| NMR (¹H, ¹³C) | Elucidate structure in solution (for diamagnetic metals) | Downfield shift of benzimidazole proton/carbon signals nih.govresearchgate.net |

| UV-Vis | Analyze electronic structure | Appearance of d-d transition or MLCT bands rsc.org |

| Mass Spectrometry | Confirm composition and molar mass | Peak corresponding to the molecular ion or key fragments |

| X-ray Diffraction | Determine solid-state structure | Provides precise geometry, bond lengths, and angles nih.gov |

Ligand Field Effects and Electronic Structure of Resulting Complexes

When this compound coordinates to a transition metal ion, its two nitrogen donor atoms create an electrostatic field (the ligand field) that removes the degeneracy of the metal's d-orbitals. The manner and extent of this d-orbital splitting are fundamental to the electronic, magnetic, and spectroscopic properties of the resulting complex.

These d-d transitions are often visible in the UV-Vis spectrum as broad, low-intensity absorption bands. For example, blue-colored tetrahedral Co(II) complexes exhibit characteristic absorptions in the visible region. lew.ro Octahedral Ni(II) complexes typically show multiple bands corresponding to spin-allowed d-d transitions.

For metals like Ru(II), which have filled or nearly filled t₂g orbitals and available low-lying π* orbitals on the ligand, intense Metal-to-Ligand Charge Transfer (MLCT) bands can dominate the visible spectrum. rsc.org These transitions are responsible for the strong coloration and rich photophysical properties of many ruthenium complexes. rsc.orgnih.gov

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to model the electronic structure of these complexes. DFT calculations can predict geometries, vibrational frequencies, and electronic transitions, providing a deeper understanding of the HOMO-LUMO gap and the nature of the frontier molecular orbitals, which are crucial for reactivity. researchgate.netnih.gov

Catalytic Applications Involving Bis Benzimidazol 1 Yl Dimethylsilane Derivatives

Homogeneous Catalysis: Ligand Design for Specific Organic Transformations

The bis(benzimidazol-1-yl)dimethylsilane framework allows for the creation of bidentate (chelating) NHC ligands. The silicon atom in the bridge influences the geometry and electronic properties of the resulting metal complex. The flexibility and the specific bite angle imposed by the SiMe₂ linker are key design elements that can be tuned to optimize catalytic activity for specific reactions. Compared to more common alkyl or aryl linkers, the dimethylsilyl group can offer different steric and electronic environments around the metal center. mdpi.com

Complexes derived from bis(benzimidazole) ligands are effective catalysts for cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are not extensively documented in the search results, the catalytic activity of structurally similar bis(benzimidazole)-based NHC-palladium and NHC-nickel complexes in Suzuki-Miyaura and other coupling reactions is well-established. mdpi.com

For instance, new series of xylyl-linked bis-benzimidazolium salts, precursors to NHC ligands, have been used to create highly efficient palladium catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides. mdpi.com These reactions proceed with low catalyst loadings (0.5–2.0 mol%) and demonstrate the robustness of the bis-benzimidazole NHC ligand system. mdpi.com The general mechanism for such palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetallation, and reductive elimination. nih.gov The strong σ-donating properties of NHC ligands facilitate these steps, leading to high catalytic efficiency. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions using a Bis-benzimidazolium-based Catalyst System Data derived from studies on analogous xylyl-linked bis-benzimidazolium salts.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| 1 | Benzyl chloride | Phenylboronic acid | 1.0 | 95 |

| 2 | Benzyl chloride | 1-Naphthylboronic acid | 1.0 | 99 |

| 3 | o-Chlorotoluene | Phenylboronic acid | 1.0 | 95 |

This table is illustrative and based on data for similar bis-benzimidazole NHC-Pd systems to indicate the potential application of silyl-bridged analogues. mdpi.com

Bis(benzimidazole) derivatives have been successfully employed as ligands in metal complexes for olefin polymerization. mdpi.com When activated with a co-catalyst like methylaluminoxane (B55162) (MAO), titanium, zirconium, and vanadium complexes with bis(benzimidazole) ligands show good catalytic activity for ethylene (B1197577) polymerization. The structure of the ligand, including the nature of the bridging unit, significantly influences the catalyst's performance and the properties of the resulting polymer. mdpi.com Although specific data for dimethylsilane-bridged systems is limited, related complexes with methane (B114726) or ethane (B1197151) bridges have been shown to produce polyethylenes with bimodal or multimodal molecular weight distributions, suggesting the presence of multiple active sites during polymerization. mdpi.com

The versatility of NHC catalysts derived from bis(benzimidazole) precursors extends to other selective organic transformations. Nickel-NHC complexes, for example, are known to catalyze the arylation of sterically hindered primary and secondary amines. rsc.org The use of a well-designed, unsymmetric NHC ligand was found to be critical in these transformations, highlighting the importance of the ligand's steric and electronic properties. rsc.org Furthermore, NHC-catalyzed reactions involving silyl-substituted substrates, such as the desymmetrization of siladials, demonstrate the broader applicability of this catalyst class in organosilicon chemistry. rsc.org

Mechanistic Investigations of Catalytic Cycles using Computational and Experimental Approaches

Understanding the catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. For metal complexes involving bis(benzimidazole)-type NHC ligands, mechanistic studies often combine experimental techniques (like NMR spectroscopy and X-ray crystallography) with computational methods, particularly Density Functional Theory (DFT). nih.govnih.govnih.gov

DFT calculations are used to explore reaction pathways, identify key intermediates and transition states, and elucidate the origins of selectivity. nih.govresearchgate.net For example, in NHC-catalyzed annulation reactions, computational studies have clarified the most favorable reaction pathways and explained the roles of different components in the catalytic system. researchgate.net Similarly, investigations into nickel-catalyzed arylations have used computational studies to suggest that the unique properties of the NHC ligand are crucial for balancing the elementary steps of oxidative addition and reductive elimination. rsc.org Experimental studies, such as monitoring reactions in-situ via NMR, can provide evidence for proposed intermediates and help validate computational models. researchgate.net

Role of Silicon in Catalytic Performance and Stability

The silicon atom in the dimethylsilyl bridge of this compound plays a multifaceted role in the performance of the corresponding NHC-metal catalysts.

Steric and Geometric Influence : The Si-C bonds and C-Si-C bond angle (typically around 109.5°) in the dimethylsilyl linker define a specific geometry and bite angle for the bidentate NHC ligand. This geometry is different from that imposed by shorter (e.g., methylene) or more rigid (e.g., phenylene) linkers. This unique geometry can influence the coordination environment of the metal center, which in turn affects catalytic activity and selectivity.

While direct comparative studies are scarce, the inclusion of a silicon atom in the ligand backbone is a recognized strategy in catalyst design to fine-tune performance. rsc.org

Applications in Advanced Materials Science and Functional Systems

Incorporation into Functional Polymers and Hybrid Materials

The bifunctional nature of Bis(benzimidazol-1-yl)dimethylsilane, featuring two reactive benzimidazole (B57391) groups separated by a flexible dimethylsilane (B7800572) linker, makes it a promising candidate for incorporation into functional polymers and organic-inorganic hybrid materials. The nitrogen atoms in the benzimidazole rings can act as versatile ligands for metal coordination or as sites for hydrogen bonding, enabling the formation of cross-linked or network polymers with tailored properties.

The dimethylsilane unit imparts several desirable characteristics to polymeric materials, including increased thermal stability, enhanced solubility in organic solvents, and improved flexibility. While specific research on polymers derived directly from this compound is not extensively documented, related bis(imidazole) and bis(benzimidazole) compounds have been successfully used to create functional polymers. These polymers often exhibit interesting optical, thermal, and mechanical properties. It is anticipated that polymers incorporating this compound could find use in high-performance coatings, membranes, or as matrices for composite materials.

Precursors for Advanced Inorganic Materials

Organosilicon compounds containing nitrogen heterocyclic moieties are valuable precursors for the synthesis of advanced inorganic materials such as silicon carbonitride (SiCN) and silicon nitride (Si₃N₄). The presence of silicon, carbon, and nitrogen in a single-source precursor like this compound allows for the formation of these ceramic materials at lower temperatures than traditional methods, often with higher purity and compositional control.

Upon pyrolysis under an inert atmosphere, the organic components of the precursor are decomposed, leaving behind a ceramic residue. The dimethylsilyl group serves as the silicon source, while the benzimidazole rings provide carbon and nitrogen. The specific ratio of these elements in the final ceramic material can be influenced by the pyrolysis conditions, such as temperature, heating rate, and atmosphere. While direct studies on the use of this compound for this purpose are not prominent, the general utility of similar organosilicon-nitrogen compounds as ceramic precursors is well-established.

Self-Assembly and Supramolecular Architectures

The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions makes this compound a compelling building block for the construction of self-assembled supramolecular architectures. The benzimidazole rings can participate in N-H···N hydrogen bonding, leading to the formation of one-dimensional chains or more complex two- and three-dimensional networks.

Furthermore, the aromatic benzimidazole rings are capable of engaging in π-π stacking interactions, which can further direct the self-assembly process and stabilize the resulting supramolecular structures. The flexible dimethylsilyl linker allows the two benzimidazole units to adopt various conformations, enabling the formation of diverse and intricate architectures that would be inaccessible with more rigid linkers. Research on related alkynylgold(III) complexes of 2,6-bis(benzimidazol-2'-yl)pyridine derivatives has demonstrated their capacity for gelation driven by π-π and hydrophobic-hydrophobic interactions, suggesting that this compound could exhibit similar self-assembly behaviors. nih.gov

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is an excellent candidate for use as a flexible N-donor ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the benzimidazole rings can coordinate to a wide variety of metal ions, while the flexible dimethylsilyl bridge can bend and rotate to accommodate different coordination geometries. This flexibility can lead to the formation of novel network topologies that are not achievable with rigid ligands.

The properties of the resulting MOFs and coordination polymers, such as their porosity, thermal stability, and luminescent properties, can be tuned by changing the metal ion or the reaction conditions. For example, studies on coordination polymers built from the flexible ligand 1,4-bis(imidazol-1-ylmethyl)benzene have shown a vast structural diversity and a range of interesting functions. nih.gov Although specific MOFs based on this compound are not widely reported, the foundational principles of MOF design strongly support its potential in creating new functional materials for applications in gas storage, separation, and catalysis.

Applications in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials (as host or emitter)

Benzimidazole derivatives are widely recognized for their excellent electron-transporting properties and high triplet energies, making them highly suitable for use in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters. While there is a lack of specific data on the performance of this compound in OLEDs, related benzimidazole-based bipolar host materials have demonstrated exceptional performance.

For instance, bipolar host materials integrating mCP (1,3-bis(N-carbazolyl)benzene) with a benzimidazole moiety have achieved external quantum efficiencies of over 20% in phosphorescent OLEDs. The introduction of a dimethylsilane linker in this compound could potentially offer advantages such as improved solubility for solution processing and enhanced morphological stability of the thin films in an OLED device. Furthermore, metal complexes of bis(benzimidazole) ligands have been shown to be luminescent and could function as emitters in OLEDs. The coordination of this compound to metal ions such as platinum(II) or iridium(III) could yield novel phosphorescent emitters with tunable emission colors.

Theoretical and Computational Chemistry of Bis Benzimidazol 1 Yl Dimethylsilane

Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For compounds analogous to bis(benzimidazol-1-yl)dimethylsilane, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G+(d,p), 6-311++G(d,p)), are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.govnih.gov

In studies of related benzimidazole (B57391) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzimidazole rings, while the LUMO is distributed over the entire molecule or specific electron-deficient regions. researchgate.net This distribution of FMOs is key to understanding the sites susceptible to electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a stable system. A negative chemical potential suggests that the molecule is stable and will not spontaneously decompose. nih.gov

Global Hardness (η): Measures the resistance to change in the electron distribution. A higher value of hardness indicates greater stability and lower reactivity. nih.gov

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are instrumental in predicting the chemical behavior of this compound in various chemical environments.

| Parameter | Significance | Typical Findings in Related Benzimidazoles |

| HOMO Energy | Electron-donating ability | Localized on benzimidazole rings |

| LUMO Energy | Electron-accepting ability | Distributed across the molecule |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A smaller gap indicates higher reactivity |

| Chemical Potential (μ) | Electron escaping tendency | Negative values indicate stability |

| Global Hardness (η) | Resistance to electron cloud deformation | Higher values suggest greater stability |

| Electrophilicity Index (ω) | Electron-accepting capacity | Varies with substituents |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For flexible molecules like this compound, MD simulations can provide valuable information about its conformational landscape and the nature of its intermolecular interactions in different environments (e.g., in solution or in a crystal lattice).

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the self-assembly properties and the packing of molecules in the solid state. These interactions play a significant role in determining the physical properties of the material. In studies of related compounds, MD simulations have been used to analyze the stability of ligand-protein complexes, demonstrating the importance of hydrogen bonds and hydrophobic interactions. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly using DFT, are widely employed to predict and interpret the spectroscopic properties of molecules, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra.

For benzimidazole derivatives, theoretical calculations of vibrational frequencies are often performed and compared with experimental data to assign the observed spectral bands to specific vibrational modes of the molecule. researchgate.net This comparison helps in the structural characterization of the compound. For instance, the characteristic C=N stretching and N-H bending vibrations of the benzimidazole ring can be identified and analyzed.

Similarly, time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, helping to understand the origin of the observed absorption bands. nih.gov The calculated HOMO-LUMO gap is often correlated with the lowest energy electronic transition.

| Spectroscopic Technique | Calculated Parameters | Information Gained |

| FT-IR & Raman | Vibrational frequencies and intensities | Assignment of vibrational modes, structural confirmation |

| UV-Vis | Excitation energies, oscillator strengths | Understanding of electronic transitions, color properties |

| NMR | Chemical shifts (¹H and ¹³C) | Structural elucidation, electronic environment of nuclei |

Computational Prediction of Ligand-Metal Binding Energies and Coordination Preferences

This compound, with its nitrogen donor atoms in the benzimidazole rings, has the potential to act as a ligand and form complexes with metal ions. Computational methods can be used to predict the binding affinity of this ligand towards different metal centers and to determine the preferred coordination geometry.

DFT calculations can be employed to calculate the binding energy between the ligand and a metal ion. This involves optimizing the geometry of the metal complex and calculating the energy difference between the complex and the individual ligand and metal ion. Such calculations can provide insights into the stability of the metal complexes and the strength of the ligand-metal bond.

Furthermore, computational studies can explore different coordination modes of the ligand. For instance, it can be determined whether the ligand acts as a bidentate chelating agent, binding to a single metal center through both benzimidazole nitrogen atoms, or as a bridging ligand, connecting two metal centers. In a related dinuclear zinc complex, a similar bis-benzimidazole ligand was found to bridge two ZnCl₂ units. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For benzimidazole derivatives, Hirshfeld surface analysis has been used to investigate various intermolecular interactions, including: nih.gov

Hydrogen bonds: Such as N-H···N or C-H···O interactions, which are often the dominant forces in the crystal packing.

π-π stacking: Interactions between the aromatic benzimidazole rings.

van der Waals forces: Including H···H, C···H, and other non-specific contacts.

| Interaction Type | Description | Significance in Crystal Packing |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). | Often directs the primary supramolecular assembly. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Contributes to the stability of the crystal lattice. |

| van der Waals Forces | Weak, non-specific interactions. | Important for overall packing efficiency. |

| H···H Contacts | Interactions between hydrogen atoms. | Often constitute a large percentage of the surface area. |

Electrochemistry and Photochemistry of Bis Benzimidazol 1 Yl Dimethylsilane and Its Complexes

Redox Behavior and Electrochemical Potentials

The electrochemical properties of bis(benzimidazole) ligands are characterized by redox processes centered on the benzimidazole (B57391) rings and any coordinated metal ions. For Bis(benzimidazol-1-yl)dimethylsilane, the benzimidazole units can undergo both oxidation and reduction.

In related bis(benzimidazole) systems, cyclic voltammetry studies have revealed that the ligands can undergo one or more electron transfer processes. For instance, platinum(II) pincer complexes of 2,6-bis(N-methylbenzimidazol-2-yl)pyridine exhibit two reversible one-electron reduction processes. These reductions are localized on the ligand and occur at potentials ranging from -0.75 V to -1.06 V for the first reduction and -1.40 V to -1.75 V for the second, depending on the ancillary ligand. While these are complexes, the data indicates the capability of the bis(benzimidazole) framework to accept electrons.

Similarly, zinc(II) complexes with bis(2-benzimidazolylmethyl-6-sulfonate)amine ligands have shown quasi-reversible single-electron transfer processes. electrochemsci.org An oxidation peak observed around +0.72 V in a related vanadyl complex was attributed to the metal center, but ligand-centered oxidations are also possible at more positive potentials. electrochemsci.org The electrochemical behavior is highly dependent on the solvent, supporting electrolyte, and the specific substituents on the benzimidazole ring.

For this compound, it is anticipated that the dimethylsilane (B7800572) bridge will have a modest electronic influence on the benzimidazole rings. The Si-C bonds are relatively stable and may not directly participate in the redox processes under typical electrochemical conditions. However, the steric bulk of the dimethylsilyl group could affect the planarity and intermolecular interactions, which in turn can influence the redox potentials.

Table 8.1: Representative Electrochemical Data for Analogous Bis(benzimidazole) Complexes

| Compound/Complex Family | Redox Process | Potential (V vs. reference) | Note |

| Pt(mbzimpy)X⁺ (mbzimpy = 2,6-bis(N-methylbenzimidazol-2-yl)pyridine) | 1st Reduction | -0.75 to -1.06 | Reversible, one-electron |

| Pt(mbzimpy)X⁺ (mbzimpy = 2,6-bis(N-methylbenzimidazol-2-yl)pyridine) | 2nd Reduction | -1.40 to -1.75 | Reversible, one-electron |

| Oxidovanadium(IV) complex with bis(2-benzimidazolylmethyl-6-sulfonate)amine | Oxidation | +0.72 | One-electron oxidation |

Note: The data presented is for analogous compounds and serves as an estimation for the potential redox behavior of this compound. The actual potentials will vary based on experimental conditions.

Photophysical Properties and Luminescence Studies

Bis(benzimidazole) derivatives are known for their interesting photophysical properties, including absorption in the UV region and fluorescence that can be sensitive to the environment and metal coordination. The photophysical properties of this compound are expected to be dominated by the electronic transitions of the benzimidazole moieties.

The absorption spectra of bis(benzimidazole) compounds typically exhibit intense bands in the UV region, corresponding to π → π* transitions of the aromatic rings. abechem.com For some derivatives, these bands are observed between 250 and 290 nm. abechem.com The introduction of a dimethylsilane linker is not expected to dramatically shift these absorptions, though it might influence the molar absorptivity.

The luminescence of bis(benzimidazole) compounds can be quite varied. For example, Hoechst dyes, which are bis-benzimidazole derivatives, exhibit fluorescence quantum yields that are strongly dependent on pH and the surrounding environment. rsc.org In aqueous solutions, the quantum yield can be low but is significantly enhanced upon binding to DNA or in micellar environments. rsc.org This suggests that the rigidity of the environment plays a crucial role in the emission properties by restricting non-radiative decay pathways.

Complexation with metal ions can also profoundly affect the luminescence. A series of luminescent platinum(II) complexes with tridentate 1,3-bis(N-alkylbenzimidazol-2'-yl)benzene ligands have been synthesized and show interesting emission properties. nih.gov Similarly, platinum(II) pincer complexes of 2,6-bis(N-methylbenzimidazol-2-yl)pyridine exhibit intense, vibronically-structured emission bands at 77 K, with emission maxima in the range of 470-560 nm. nih.gov These emissions are assigned to triplet ligand-to-ligand charge transfer (³LLCT) or triplet ligand-centered (³LC) states. nih.gov

For this compound, one would expect fluorescence in the UV-A or blue region of the spectrum. The quantum yield and lifetime would likely be sensitive to solvent polarity and viscosity. Upon complexation with suitable metal ions, particularly heavy metals like platinum(II) or ruthenium(II), phosphorescence from triplet excited states could be observed.

Table 8.2: Representative Photophysical Data for Analogous Bis(benzimidazole) Compounds

| Compound/Family | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Notes |

| Hoechst 33258 | ~340 | ~460 | pH-dependent (0.02 - 0.4) | Fluorescence enhanced in viscous media. rsc.org |

| 1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one | ~354 (excitation) | 373, 395, 422, 489 | - | Multiple emission bands observed in ethanol. abechem.com |

| Pt(mbzimpy)X⁺ complexes | UV and Visible | 470-560 (at 77 K) | - | Structured emission from triplet states. nih.gov |

Note: The data presented is for analogous compounds and is intended to provide a general idea of the expected photophysical properties of this compound.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a key process in the photochemistry of many organic and coordination compounds. In systems containing electron-donating and electron-accepting moieties, excitation with light can lead to the transfer of an electron from the donor to the acceptor. The benzimidazole ring can act as both an electron donor and an acceptor, depending on the nature of the other components in the system.

In studies of bis-benzimidazole dyes like Hoechst 33258, laser flash photolysis has shown that electron ejection can occur upon excitation with UV light, leading to the formation of N-centered radicals. rsc.org This process involves the formation of a radical cation as a precursor. rsc.org Furthermore, electron transfer from the dye to a triplet sensitizer (B1316253) like acetone (B3395972) has been observed. rsc.org

In more complex systems, such as a benzimidazole-piperazine-coumarin conjugate, photoinduced electron transfer from the lone pair of electrons on a nitrogen atom of the benzimidazole to the excited coumarin (B35378) fluorophore can lead to fluorescence quenching. nih.gov This PET process can be modulated by the environment, such as encapsulation within a host molecule. nih.gov

For this compound, the potential for PET would largely depend on the presence of suitable electron donors or acceptors in its vicinity or as part of a larger molecular assembly. The dimethylsilane linker itself is not typically considered a primary participant in PET processes, but it can influence the spatial arrangement and electronic communication between the two benzimidazole units. If one benzimidazole unit were to be modified with an electron-donating group and the other with an electron-accepting group, intramolecular PET could be a possibility upon photoexcitation. In the presence of external quenchers, both oxidative and reductive PET pathways could be envisioned, where the excited state of this compound either donates or accepts an electron.

Structure Property Relationship Studies of Bis Benzimidazol 1 Yl Dimethylsilane Derivatives

Systematic Modification of Benzimidazole (B57391) Substituents and Silicon Bridging Group

The systematic modification of bis(benzimidazol-1-yl)dimethylsilane derivatives is a key strategy to fine-tune their properties. This involves two primary approaches: altering the substituents on the benzimidazole rings and modifying the silicon bridging group.

Modification of Benzimidazole Substituents:

The benzimidazole moiety offers several positions for substitution, with the 5- and 6-positions being the most common for introducing a wide range of functional groups. These substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Alkyl (e.g., methyl, ethyl), alkoxy (e.g., methoxy), and amino groups are typical EDGs. Their inclusion increases the electron density on the benzimidazole ring system.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., fluorine, chlorine), nitro groups, and cyano groups are common EWGs. These groups decrease the electron density of the benzimidazole core.

A theoretical study on (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives demonstrated that the introduction of substituents like -OCH3 (EDG) and -Cl, -Br (EWGs) at the para-position of the phenyl ring systematically alters the electronic structure. researchgate.net Similar principles apply to this compound, where such substitutions would modulate the electronic properties of the entire molecule.

Modification of the Silicon Bridging Group:

The dimethylsilane (B7800572) bridge, -Si(CH₃)₂-, provides a flexible covalent linkage between the two benzimidazole units. Modifications at this bridge, though less common in the available literature for this specific compound, represent another avenue for tuning properties. Replacing the methyl groups with larger alkyl or aryl (e.g., phenyl) groups can significantly impact the steric environment around the coordinating nitrogen atoms of the benzimidazole units. For instance, replacing methyl groups with phenyl groups would increase steric hindrance and also introduce additional π-systems, potentially influencing the electronic and photophysical properties. Studies on xylyl-linked bis-benzimidazolium salts have shown that the nature of the bridging group significantly affects catalytic activity in reactions like the Suzuki-Miyaura cross-coupling. mdpi.com

Impact of Structural Changes on Ligand Donicity, Steric Bulk, and Electronic Properties

Ligand Donicity:

Ligand donicity refers to the ability of the ligand to donate electron density to a metal center. This is a critical factor in the stability and reactivity of the resulting metal complexes.

Effect of Benzimidazole Substituents: The introduction of EDGs on the benzimidazole rings enhances the electron density on the coordinating nitrogen atoms, thereby increasing the ligand's σ-donor capacity. Conversely, EWGs decrease the electron density, leading to weaker σ-donation. Platinum(II) complexes with 2,6-bis(N-methylbenzimidazol-2-yl)pyridine ligands (mbzimpy) have been shown to have stronger σ-donor capacity than their terpyridine (tpy) analogues, a property attributed to the electronic nature of the benzimidazole rings. rsc.org

Effect of Silicon Bridge Modification: The electronic influence of substituents on the silicon atom is generally less pronounced on the benzimidazole nitrogen atoms due to the insulating nature of the Si-C bonds. However, highly electronegative substituents on the silicon could potentially have a minor electron-withdrawing effect.

Steric Bulk:

The steric hindrance around the coordinating nitrogen atoms is determined by the size of the substituents on both the benzimidazole rings and the silicon bridge.

Effect of Benzimidazole Substituents: Bulky substituents at the 2- or 7-positions of the benzimidazole ring can significantly increase steric congestion, influencing the coordination geometry of metal complexes and potentially creating specific catalytic pockets.

Effect of Silicon Bridge Modification: Replacing the methyl groups on the silicon atom with larger groups like phenyl or isopropyl would substantially increase the steric bulk around the coordination sphere. This can affect the accessibility of the metal center in a catalytic complex, influencing substrate binding and product release. In a study on xylyl-linked bis-benzimidazolium salts, the steric hindrance introduced by a mesityl group on the benzimidazole ring was found to be beneficial in the reductive elimination step of a catalytic cycle. mdpi.com

Electronic Properties:

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resulting HOMO-LUMO gap, are directly influenced by the aforementioned structural modifications. These properties are crucial for determining the photophysical characteristics and redox behavior of the compounds.

Effect of Benzimidazole Substituents: EDGs generally raise the HOMO energy level, while EWGs lower both the HOMO and LUMO levels. A computational study on benzothiazole (B30560) derivatives showed that the substitution of an electron-withdrawing -NO₂ group significantly lowered the HOMO and LUMO energies, leading to a reduced energy gap. mdpi.com This tuning of the frontier orbital energies is essential for designing materials with specific absorption and emission properties.

The following table summarizes the expected qualitative impact of systematic modifications on the properties of this compound derivatives, based on principles from related compounds.

| Modification | Substituent Type | Expected Impact on Ligand Donicity | Expected Impact on Steric Bulk | Expected Impact on HOMO-LUMO Gap |

| Benzimidazole Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | Minor to Moderate | Decrease |

| Benzimidazole Ring | Electron-Withdrawing (e.g., -Cl, -NO₂) | Decrease | Minor to Moderate | Decrease |

| Silicon Bridge | Larger Alkyl/Aryl Groups (e.g., -Phenyl) | Minor | Significant Increase | Potential Decrease |

This table is based on general principles of organic and organometallic chemistry, as specific experimental data for systematically modified this compound is not extensively available in the searched literature.

Correlation of Molecular Structure with Advanced Research Applications (e.g., Catalytic Efficiency, Luminescent Output)

The tailored properties of this compound derivatives, achieved through systematic structural modifications, directly correlate with their performance in advanced research applications.

Catalytic Efficiency:

In the realm of catalysis, the efficiency of a metal complex is intimately linked to the electronic and steric properties of its ligands. For hypothetical catalytic systems based on this compound:

Influence of Ligand Donicity: Enhanced σ-donicity from EDG-substituted benzimidazoles can lead to a more electron-rich metal center. This can promote oxidative addition, a key step in many catalytic cycles, such as cross-coupling reactions.

Influence of Steric Bulk: The steric environment created by bulky substituents can influence the selectivity of a catalyst. For example, a well-defined steric pocket might favor the formation of a specific product isomer. As observed in palladium-catalyzed cross-coupling reactions with xylyl-linked bis-benzimidazolium salts, both steric and electronic effects of the ligand framework play a crucial role in the catalytic outcome. mdpi.com

The following table illustrates a hypothetical correlation between the structure of a palladium complex of a substituted this compound and its catalytic efficiency in a Suzuki-Miyaura cross-coupling reaction.

| Derivative | Benzimidazole Substituent (R) | Expected Ligand Donicity | Expected Steric Bulk | Hypothetical Catalytic Efficiency (Turnover Frequency) |

| 1 | -H | Moderate | Moderate | Moderate |

| 2 | -OCH₃ | High | Moderate | High |

| 3 | -Cl | Low | Moderate | Low |

| 4 | -H (with Phenyl on Si) | Moderate | High | Potentially altered selectivity |

This table is a hypothetical representation to illustrate structure-activity relationships, as direct catalytic data for these specific derivatives is not available in the searched literature.

Luminescent Output:

The luminescent properties of metal complexes, such as their emission wavelength and quantum yield, are governed by their electronic structure.

Tuning Emission Wavelength: The HOMO-LUMO gap is a primary determinant of the emission energy and, consequently, the color of the emitted light. By introducing different substituents on the benzimidazole rings, the emission can be tuned. EWGs tend to cause a red-shift (lower energy emission) by narrowing the HOMO-LUMO gap, while the effect of EDGs can be more complex but often leads to blue-shifts. In a series of luminescent platinum(II) complexes of tridentate 1,3-bis(N-alkylbenzimidazol-2'-yl)benzene ligands, functionalization of the aryl ring allowed for the tuning of emission color. researchgate.net

The table below provides a hypothetical correlation for the luminescent properties of zinc(II) complexes with substituted this compound ligands.

| Derivative (Zn Complex) | Benzimidazole Substituent (R) | Expected HOMO-LUMO Gap | Hypothetical Emission Max (λₘₐₓ) | Hypothetical Quantum Yield (Φ) |

| Zn-1 | -H | Wide | ~400 nm (Violet-Blue) | Low |

| Zn-2 | -OCH₃ | Wider | ~380 nm (Violet) | Moderate |

| Zn-3 | -NO₂ | Narrower | ~450 nm (Blue-Green) | Low |

This table is a hypothetical representation based on established photophysical principles, as specific luminescence data for these zinc complexes are not available in the searched literature.

Future Perspectives and Emerging Research Avenues for Bis Benzimidazol 1 Yl Dimethylsilane

Advanced Methodologies for High-Throughput Synthesis and Screening

The future development and application of bis(benzimidazol-1-yl)dimethylsilane and its derivatives are contingent on the ability to produce and evaluate them efficiently. Current synthetic routes for related bis(azole) compounds can be multi-step and require extensive purification, which limits their broad investigation. mdpi.com

Emerging research is expected to focus on developing advanced, one-pot synthesis protocols. These methods aim to improve efficiency and yield, similar to the 3d-metal catalyzed one-pot synthesis developed for bis(1H-indazol-1-yl)methane, which utilizes dimethylsulfoxide as a methylene (B1212753) source. mdpi.com Key features of such advanced syntheses would include:

High Yields: Maximizing the conversion of reactants to the desired product.

Simple Work-Up Procedures: Facilitating easy isolation of the final compound. nih.gov

Recyclable Catalysts: Employing catalysts, such as the ZrO₂–Al₂O₃ solid acid used for other benzimidazole (B57391) derivatives, that can be recovered and reused, making the process more economical and environmentally friendly. nih.gov

Solvent-Free Conditions: Utilizing methods like grinding to reduce solvent waste and simplify purification. nih.gov

Furthermore, the adoption of "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, could enable the rapid synthesis of a large library of this compound derivatives. nih.gov This approach is instrumental for high-throughput screening (HTS), where numerous structural variants can be systematically tested for specific properties, such as anticancer or antimicrobial activity. nih.govmdpi.com

| Synthetic Strategy | Key Advantages | Reference Example |

| One-Pot Synthesis | High efficiency, reduced reaction time, lower cost. | 3d-metal catalyzed formation of bis(1H-indazol-1-yl)methane. mdpi.com |

| Solid Acid Catalysis | Catalyst recyclability, good yields under thermal conditions. | ZrO₂–Al₂O₃ catalyzed synthesis of substituted benzimidazoles. nih.gov |

| Click Chemistry (CuAAC) | High efficiency, suitability for creating compound libraries. | Synthesis of bis-benzimidazole-triazole hybrids. nih.gov |

Exploration of Novel Coordination Architectures and Multi-Metallic Systems

The this compound ligand is an excellent candidate for constructing sophisticated coordination compounds due to its structural characteristics. The flexible nature of the dimethylsilane (B7800572) spacer allows the ligand to bend and rotate, accommodating the preferred coordination geometries of various metal ions. nih.gov This contrasts with more rigid linkers and allows for greater structural diversity.

Future research will likely delve into creating novel coordination architectures, moving beyond simple mononuclear complexes. The ability of bis(benzimidazoles) to act as bridging ligands is key to this endeavor. mdpi.com This can lead to the formation of:

Dinuclear and Polynuclear Complexes: An example is seen in a related system where a 1,3-bis-[(benzimidazol-1-yl)methyl]benzene ligand bridges two Zinc(II) centers, forming a dinuclear molecule. nih.gov Applying this concept to the dimethylsilane-bridged ligand could yield new multi-metallic structures with unique magnetic or catalytic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand can be used to link metal centers into one-, two-, or three-dimensional networks. The formation of chains through hydrogen bonding and π–π stacking interactions has been observed in related bis(benzimidazol-yl)methane structures, indicating a strong potential for creating extended architectures. nih.govnih.gov

The choice of metal ion will be crucial in determining the final structure and properties. For instance, Ag(I) has been shown to coordinate linearly with two N-donor ligands from adjacent molecules to form a chain. nih.gov In contrast, Zn(II) often adopts a distorted tetrahedral geometry with two benzimidazole ligands and two other donors. mdpi.com The exploration of a wide range of transition metals and lanthanides with this compound could lead to materials with tailored electronic, optical, and magnetic functionalities.

| Structural Feature | Description | Observed in Related Systems |

| Flexible Linker | The dimethylsilane bridge allows rotation and bending to fit metal coordination spheres. | The dimethylsilane linker introduces greater conformational flexibility than rigid spacers. |

| Bridging Coordination | The two benzimidazole units can bind to two different metal centers. | A bis-benzimidazole ligand bridges two ZnCl₂ units, forming a dinuclear complex. nih.gov |

| Extended Networks | Molecules self-assemble via hydrogen bonds and π-π stacking. | Chains formed via O—H⋯N hydrogen bonds and π–π stacking (centroid–centroid distance = 3.595 Å). nih.gov |

| Diverse Geometries | Coordination geometry depends on the metal ion (e.g., linear for Ag(I), tetrahedral for Zn(II)). | Linear Ag(I) complexes nih.gov and tetrahedral Zn(II) complexes mdpi.com have been reported. |

Integration into Smart Materials and Responsive Systems

"Smart" materials are designed to respond to external stimuli, and the properties of this compound make it a promising building block for such systems. The potential for conformational changes due to the flexible silyl (B83357) bridge is a key enabling feature.

Future research avenues include:

Chemosensors: The nitrogen atoms in the benzimidazole rings can interact with specific metal ions or small molecules. This binding event can alter the electronic properties of the system, leading to a detectable change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The use of related imidazole (B134444) compounds as fluorescent labels for PCR highlights this potential.

Switchable Materials: Coordination of a metal ion can "lock" the ligand in a specific conformation, altering its properties. If this coordination is reversible, the material could be switched between states using chemical or physical triggers. The study of benzimidazole complexes for their interesting optical and magnetic properties provides a foundation for this work. mdpi.com

Functional Polymers and Coatings: Bis(1-imidazolyl)dimethylsilane, a related compound, is noted for its potential in synthesizing functional silicon materials like organic-inorganic composites and polymers. Similarly, this compound could be incorporated as a cross-linker or functional monomer into polymer chains, imparting specific recognition or responsive capabilities to the bulk material.

Interdisciplinary Research with Nanoscience and Advanced Characterization Techniques

The convergence of coordination chemistry with nanoscience offers exciting prospects for this compound. The ligand or its metal complexes could be used to functionalize nanomaterials, creating hybrid systems with combined or enhanced properties.

Nanoparticle Functionalization: The ligand can be anchored to the surface of nanoparticles (e.g., gold, silica (B1680970), or quantum dots), serving as a recognition site for specific analytes or as a catalyst.

Bio-Nanotechnology: A significant area of promise involves the interaction with biological systems at the nanoscale. For example, a bis(benzimidazole) complex has been successfully encapsulated within ferritin, a protein nanocage, to improve its delivery for therapeutic applications. mdpi.com This strategy could be adapted for this compound complexes.

Nano-scale Coordination Polymers (NCPs): Synthesis methods could be adapted to control the growth of coordination polymers at the nanometer scale, leading to the formation of nanorods, nanosheets, or nanoparticles with well-defined morphologies and high surface areas.

Advancing these research frontiers will depend heavily on the application of sophisticated characterization techniques. While standard methods like NMR, IR, and mass spectrometry are essential, a deeper understanding will require: